molecular formula C14H21N3O3 B1196284 Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester CAS No. 2978-11-2

Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester

Cat. No.: B1196284
CAS No.: 2978-11-2
M. Wt: 279.33 g/mol
InChI Key: FYDMCLCYYCIDMZ-UHFFFAOYSA-N
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Description

Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A study by Kline et al. (1991) elaborated on the preparation of carboxymethyl-substituted bifunctional chelators, including derivatives with a 4-nitrophenyl substituent, highlighting their potential in protein labeling and biochemical applications. The synthesis involved alkylation and reductive alkylation processes to attach the 4-nitrophenyl group, demonstrating the compound's versatility in chemical modifications (Kline, Betebenner, & Johnson, 1991).

Host-Guest Interactions

Research by Li et al. (2005) investigated the interactions between bis(p-nitrophenyl) esters and beta-cyclodextrin, revealing insights into host-guest chemistry and the potential for constructing new networks based on these interactions. This study provides a foundation for exploring the applications of such compounds in drug delivery systems and molecular recognition (Li, Hu, Fang, & Liu, 2005).

Biochemical Applications

A publication by Verkade et al. (2010) described the preparation and anesthetic properties of various esters of (alkoxy-nitrophenyl) carbamic acids. Although the focus was on anesthetic activity, the methodologies and chemical properties discussed have broader implications for biochemical research and pharmaceutical development (Verkade, Strube, & Witjens, 2010).

Photophysical and Mechanochromic Properties

A study by Hu et al. (2018) on nitrophenyl substituted carbazole derivatives demonstrated their aggregation-induced emission properties and mechanochromic behavior. These findings suggest potential applications in material science, such as the development of smart materials and sensors that respond to mechanical stress or chemical stimuli (Hu, Zhang, Li, Wang, Yin, & Liu, 2018).

Catalysis and Hydrolysis

Knight et al. (2004) explored carboxylic acid functionalized cobalt(III) cyclen complexes for the catalytic hydrolysis of phosphodiester bonds, providing insights into their potential use in cleaving biologically relevant molecules. This research has implications for developing catalytic agents in biochemistry and environmental chemistry (Knight, Delehanty, Goldman, Bongard, Streich, Edwards, & Chang, 2004).

Mechanism of Action

Target of Action

It’s structurally related compound, s-(4-nitrobenzyl)glutathione, is known to interact withGlutathione S-transferase P . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.

Mode of Action

It’s structurally related compound, s-(4-nitrobenzyl)glutathione, is known to interact with glutathione s-transferase p . This interaction might involve the formation of a covalent bond with the enzyme, leading to changes in its activity.

Biochemical Pathways

Given its potential interaction with glutathione s-transferase p, it may influence theglutathione metabolism pathway , which plays a key role in cellular detoxification processes.

Result of Action

Given its potential interaction with glutathione s-transferase p, it may influence the enzyme’s activity, potentially affecting the cell’s ability to detoxify various endogenous and exogenous compounds .

Properties

IUPAC Name

(4-nitrophenyl)methyl N,N'-di(propan-2-yl)carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-10(2)15-14(16-11(3)4)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11H,9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDMCLCYYCIDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883545
Record name Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2978-11-2
Record name (4-Nitrophenyl)methyl N,N′-bis(1-methylethyl)carbamimidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2978-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrobenzyl 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diisopropyl-2-(p-nitrobenzyl)isourea
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Q & A

Q1: How does the use of NBDI contribute to the efficiency of organic acid analysis in Port wines and grape musts, according to the research?

A2: The study highlights that using NBDI coupled with HPLC analysis offers a simple, rapid, and accurate method for quantifying organic acids in Port wines and grape musts. [] The researchers achieved good peak resolution for target acids (lactic, acetic, succinic, tartaric, malic, and citric acids) in under 30 minutes, showcasing the method's efficiency. [] The study emphasizes that this method allows for the simultaneous determination of several organic acids in a complex matrix like wine, simplifying the analytical process and saving time. []

Q2: Are there any limitations or considerations regarding the use of NBDI in organic acid analysis?

A2: While the research highlights the benefits of using NBDI, it's essential to acknowledge potential limitations.

    1. Coutinho, C., Barrocas, M., & Ferreira, M. A. (2002). Quantification of organic acids in grape musts and port wines cuantificación de ácidos orgánicos en mostos y vinos de oporto cuantificação de ácidos orgánicos en mostos e viños de porto. Journal of Wine Research, 13(3), 187–199.

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